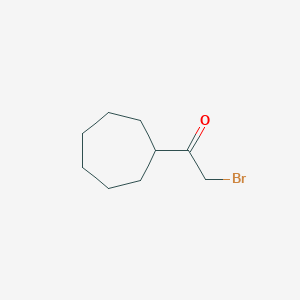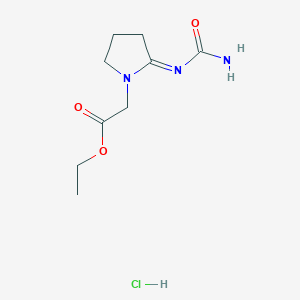
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride, also known as EACA, is a synthetic compound used in scientific research. It is a derivative of the amino acid lysine and has been studied for its potential biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride is thought to involve its ability to inhibit plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is a protease that breaks down fibrin, the protein that forms blood clots. By inhibiting plasminogen activators, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride prevents the breakdown of fibrin and promotes clot formation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit fibrinolysis, it has been shown to increase the activity of certain enzymes involved in blood clotting. It has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in lab experiments is its ability to inhibit fibrinolysis. This makes it a useful tool for studying the mechanisms of blood clot formation and dissolution. However, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has limitations as well. It is a synthetic compound and may not accurately reflect the behavior of natural compounds in the body. Additionally, its effects on other biochemical processes may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in cancer patients. Additionally, research is needed to determine the long-term effects of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride on the body, particularly with regard to its potential to promote blood clots. Finally, studies are needed to determine the potential for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride to interact with other drugs and compounds, and to identify any potential side effects or adverse reactions.
Métodos De Síntesis
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride can be synthesized by reacting ethyl chloroacetate with lysine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydroxylamine hydrochloride to form Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride monohydrochloride. This synthesis method has been reported in the literature and is a reliable way to produce Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride for research purposes.
Aplicaciones Científicas De Investigación
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit fibrinolysis, the process by which blood clots are dissolved. This makes Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride a potential treatment for conditions such as bleeding disorders, where the body's ability to form clots is impaired. Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propiedades
Número CAS |
151602-31-2 |
|---|---|
Nombre del producto |
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride |
Fórmula molecular |
C9H16ClN3O3 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
ethyl 2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H15N3O3.ClH/c1-2-15-8(13)6-12-5-3-4-7(12)11-9(10)14;/h2-6H2,1H3,(H2,10,14);1H/b11-7+; |
Clave InChI |
MSFBGOHAOJYYPI-RVDQCCQOSA-N |
SMILES isomérico |
CCOC(=O)CN\1CCC/C1=N\C(=O)N.Cl |
SMILES |
CCOC(=O)CN1CCCC1=NC(=O)N.Cl |
SMILES canónico |
CCOC(=O)CN1CCCC1=NC(=O)N.Cl |
Sinónimos |
1-Pyrrolidineacetic acid, 2-((aminocarbonyl)imino)-, ethyl ester, mono hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



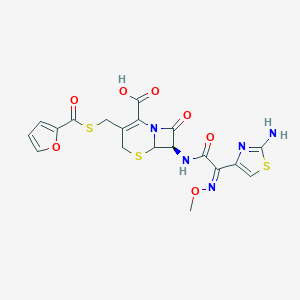

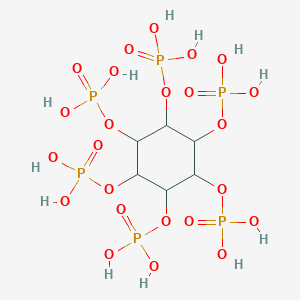
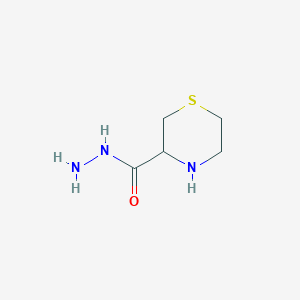
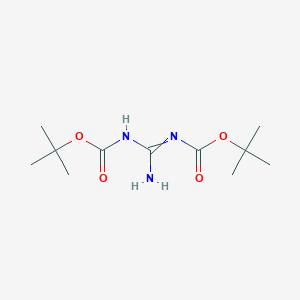
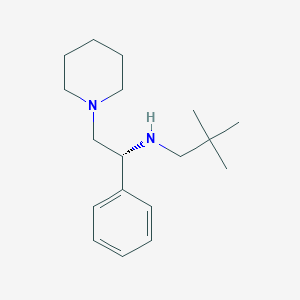
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
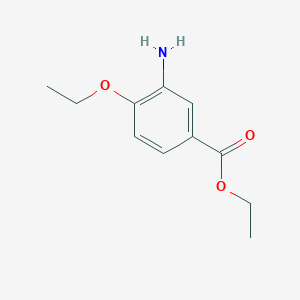

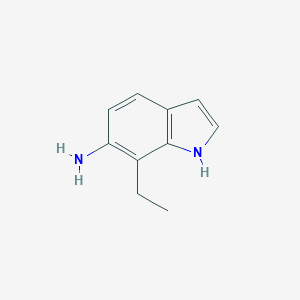
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
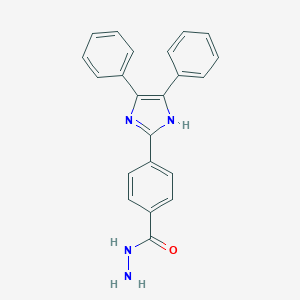
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
